N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide
Overview
Description
Scientific Research Applications
HIOC has a wide range of scientific research applications, including:
Neuroprotection: HIOC has been shown to protect neurons from excitotoxicity and reduce neuronal cell apoptosis. .
Retinal Protection: HIOC protects retinas from light-induced damage, making it a valuable compound in ophthalmic research.
Brain Injury: HIOC attenuates early brain injury and promotes the survival of retinal ganglion cells after optic nerve crush.
Mechanism of Action
HIOC exerts its effects primarily through the activation of the TrkB receptor and the downstream ERK pathway. This activation leads to decreased neuronal cell apoptosis and increased survival of retinal ganglion cells. HIOC also inhibits the NLRP3 inflammasome and activates the PI3K/Akt/Nrf2 pathway, contributing to its neuroprotective and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
HIOC plays a crucial role in biochemical reactions by acting as a selective agonist for the TrkB receptor. This interaction is prominent at concentrations of at least 100 nM, with significant activation observed at 500 nM . The compound interacts with enzymes and proteins such as the TrkB receptor and downstream signaling kinases. These interactions result in the activation of signaling pathways that are essential for neuroprotection and cellular survival .
Cellular Effects
HIOC has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by activating the TrkB receptor, which in turn activates downstream signaling pathways such as the PI3K/Akt/Nrf2 pathway . This activation leads to increased nuclear translocation of Nrf2, which plays a role in gene expression and cellular metabolism. Additionally, HIOC has been demonstrated to protect neurons from glutamate-induced excitotoxicity and reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis in hypoxic-ischemic brain damage models .
Molecular Mechanism
At the molecular level, HIOC exerts its effects by binding to the TrkB receptor and activating it. This activation leads to the phosphorylation of the receptor and subsequent activation of downstream signaling kinases . The compound also inhibits the activation of the NLRP3 inflammasome, which is involved in inflammatory responses . These molecular interactions result in the modulation of gene expression and enzyme activity, contributing to the neuroprotective effects of HIOC .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of HIOC have been observed to change over time. The compound has a longer half-life compared to its precursor, N-acetylserotonin, with HIOC being detectable up to 24 hours after administration in mice . This stability allows for prolonged activation of the TrkB receptor and sustained neuroprotective effects. Long-term studies have shown that HIOC can maintain its protective effects against neuronal damage over extended periods .
Dosage Effects in Animal Models
The effects of HIOC vary with different dosages in animal models. At lower doses, HIOC effectively activates the TrkB receptor and provides neuroprotection without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects .
Metabolic Pathways
HIOC is involved in metabolic pathways that include the activation of the PI3K/Akt/Nrf2 pathway . This pathway plays a crucial role in cellular survival, metabolism, and gene expression. HIOC’s interaction with this pathway enhances the nuclear translocation of Nrf2, leading to increased expression of genes involved in antioxidant responses and cellular protection .
Transport and Distribution
HIOC is systemically active and can penetrate the blood-brain barrier, allowing it to exert its effects within the central nervous system . The compound is distributed within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation in target areas. This distribution is essential for its neuroprotective actions and overall efficacy .
Subcellular Localization
The subcellular localization of HIOC involves its targeting to specific compartments within the cell. HIOC is known to localize in the cytoplasm and interact with the TrkB receptor on the cell membrane . This localization is crucial for its activity, as it allows HIOC to effectively activate the receptor and initiate downstream signaling pathways. Additionally, post-translational modifications may direct HIOC to specific organelles, enhancing its functional effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIOC involves a chemoselective process that starts with N-acetylserotonin. The key steps include the formation of the indole ring and the subsequent attachment of the piperidine carboxamide moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for HIOC are not widely documented, the synthesis on a gram-scale has been achieved, indicating the feasibility of larger-scale production. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
HIOC undergoes various chemical reactions, including:
Oxidation: HIOC can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within HIOC, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving HIOC include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of HIOC include its oxidized and reduced derivatives, as well as substituted analogs. These products can exhibit different biological activities and are useful in various research applications .
Comparison with Similar Compounds
HIOC is unique in its ability to cross the blood-brain and blood-retinal barriers and its potent activation of the TrkB receptor. Similar compounds include:
N-acetylserotonin: The precursor to HIOC, which has a shorter half-life and lower potency.
Tiagabine: A compound with a similar piperidine ring structure but different biological activity.
Pethidine: Another piperidine derivative with distinct pharmacological properties.
HIOC stands out due to its specific neuroprotective effects and its ability to activate the TrkB receptor more effectively than its analogs .
properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMKJLALTRLXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032115 | |
Record name | HIOC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
314054-36-9 | |
Record name | Hioc | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HIOC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HIOC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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